molecular formula C20H32O B15081864 1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene CAS No. 5427-08-7

1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene

Cat. No.: B15081864
CAS No.: 5427-08-7
M. Wt: 288.5 g/mol
InChI Key: CDSVIAVJONAPBL-UHFFFAOYSA-N
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Description

1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene is an organic compound known for its unique structure and properties. It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with two tert-butyl groups and a cyclohexyl group.

Preparation Methods

The synthesis of 1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene typically involves the reaction of 2,6-di-tert-butylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like toluene. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.

    Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological membranes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.

    Industry: It is used as an additive in lubricants and as a stabilizer in plastics to prevent degradation.

Mechanism of Action

The mechanism by which 1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species and lipid peroxides, which are involved in oxidative stress pathways .

Comparison with Similar Compounds

1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications .

Properties

CAS No.

5427-08-7

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-cyclohexylphenol

InChI

InChI=1S/C20H32O/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h12-14,21H,7-11H2,1-6H3

InChI Key

CDSVIAVJONAPBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2CCCCC2

Origin of Product

United States

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